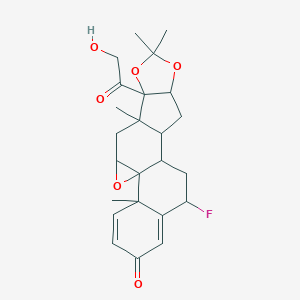

4,4-二溴-3-甲基-2-吡唑啉-5-酮

描述

Pyrazolin-5-one derivatives are a class of heterocyclic compounds known for their diverse biological activities and potential applications in medicinal chemistry and organic synthesis. These compounds serve as building blocks for the synthesis of various pharmacologically active molecules.

Synthesis Analysis

The synthesis of pyrazolin-5-one derivatives often involves cyclocondensation reactions of 1,3-diketones, hydrazines, and aldehydes or ketones. A catalyst-free approach for synthesizing tricyclic pyrazolo[3,4-b]quinolin-5-one derivatives has been reported, showcasing the mild reaction conditions and high yields, which indicates potential methods for synthesizing related compounds (Ezzati et al., 2017).

Molecular Structure Analysis

Molecular structure analysis of pyrazolin-5-one derivatives often involves X-ray crystallography and spectroscopic methods. For example, studies on the crystal structure of 3-methyl-3-pyrazolin-5-one provide insights into hydrogen-bonded layers and tautomeric forms, which could be relevant for understanding the structural aspects of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one (Camp & Stewart, 1971).

Chemical Reactions and Properties

Pyrazolin-5-one derivatives participate in various chemical reactions, including cycloadditions, substitutions, and condensation reactions, which allow for the modification of the core structure and the introduction of diverse substituents. The reactivity of these compounds can be influenced by the nature of the substituents and the reaction conditions.

Physical Properties Analysis

The physical properties of pyrazolin-5-one derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in synthesis and drug design. These properties can be characterized using methods like melting point determination, solubility tests, and crystalline structure analysis through X-ray diffraction.

Chemical Properties Analysis

The chemical properties of pyrazolin-5-one derivatives, including acidity, basicity, and reactivity towards various reagents, are important for understanding their behavior in chemical reactions and biological systems. Studies have shown that these compounds can exhibit significant biological activities, including anticancer and antimicrobial properties, which are influenced by their chemical structure (Mulakayala et al., 2012).

科学研究应用

医药应用:

- 某些吡唑啉酮衍生物,包括吡唑啉环上有修饰的那些,具有作为安替比林和氨基比林药物的潜力。由于它们的结构差异,这些化合物可以影响生物活性 (Pavlov 等人,1998).

- 某些 4-芳基腙-3-甲氧基甲基-2-吡唑啉-5-酮的镇痛活性是乙酰水杨酸 (ASA) 的两倍,大多数比 ASA 更有效 (Ergença 等人,2001).

- 新的四取代吡唑啉表现出有希望的抗菌和抗氧化特性,使其成为医药和化妆品应用的潜在候选者 (Govindaraju 等人,2012).

- 溴代 5-甲基-2,4-二氢吡唑-3-酮衍生物对卤虫表现出高细胞毒性活性,表明在细胞毒性研究中具有潜力 (Khan 等人,2008).

染料和颜料:

- 含有 4-羟甲基-2-吡唑啉-5-酮环的新型偶氮分散染料在聚酯织物染色中表现出良好的性能 (Metwally 等人,2008).

有机合成:

- 已经开发出一种绿色、一锅无溶剂的方法来合成吡唑并[2,3-c]-吡唑和吡唑并[1,5-a]嘧啶,展示了在有机合成和药物发现中的潜力 (Al-Matar 等人,2010).

抗氧化活性:

- 新的噻唑基-吡唑啉酮衍生物,包括 4-(噻唑-2-基)-1-硫代氨基甲酰基-2-吡唑啉-5-酮,表现出潜在的抗氧化活性 (Gaffer 等人,2017).

- 已经开发出一种新型的环保合成途径来合成吡唑啉酮三聚体,表现出有希望的抗氧化特性 (Jain 等人,2021).

安全和危害

未来方向

The compound is used in the preparation of antimoebic compounds such as thiosemicarbazide derivatives . It is also used in the preparation of triazine molecules displaying antifungal activity . These applications suggest potential future directions in the development of new antimoebic and antifungal agents.

属性

IUPAC Name |

4,4-dibromo-3-methyl-1H-pyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Br2N2O/c1-2-4(5,6)3(9)8-7-2/h1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQQQLBQGDDSBCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)C1(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70325939 | |

| Record name | 4,4-Dibromo-3-methyl-2-pyrazolin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Dibromo-3-methyl-2-pyrazolin-5-one | |

CAS RN |

33549-66-5 | |

| Record name | 33549-66-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522042 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4-Dibromo-3-methyl-2-pyrazolin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B41976.png)

![1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B42002.png)

![3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole](/img/structure/B42010.png)

![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B42012.png)

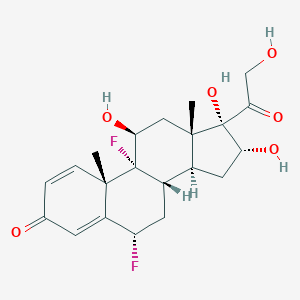

![[2-[(6S,8S,10R,13S,14S)-6-Fluoro-10,13-dimethyl-3-oxo-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B42014.png)